![molecular formula C15H9FN4O2S B2418332 6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1359856-21-5](/img/structure/B2418332.png)
6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
This compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound containing a thiophene ring fused with a pyrimidin-4-one ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom. The pyrimidin-4-one ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a fluorophenyl group and an oxadiazolyl group attached to the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and oxadiazolyl groups would likely have a significant impact on the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
properties
IUPAC Name |
6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O2S/c1-7-10-13(21)17-6-18-15(10)23-11(7)14-19-12(20-22-14)8-3-2-4-9(16)5-8/h2-6,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUMBINHOXEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=O)C12)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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